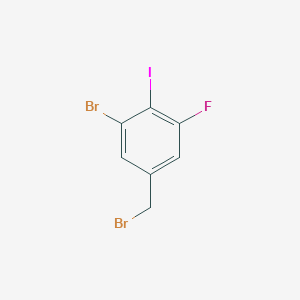
3-Bromo-5-fluoro-4-iodobenzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-4-iodobenzyl bromide is an organohalide compound with the molecular formula C7H3Br2FI. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzyl group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-iodobenzyl bromide typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Halogenation of Benzyl Derivatives: The initial step involves the selective halogenation of a benzyl derivative to introduce bromine, fluorine, and iodine atoms at specific positions on the benzene ring.
Bromination Reaction: The final step involves the bromination of the benzyl group using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-iodobenzyl bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Coupling Reactions: Palladium catalysts (Pd/C, Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzylamine derivative, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
Chemistry
In organic chemistry, 3-Bromo-5-fluoro-4-iodobenzyl bromide is used as a building block for the synthesis of more complex molecules. Its multiple halogen atoms make it a versatile intermediate for various functionalization reactions.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-iodobenzyl bromide in chemical reactions involves the activation of the benzyl bromide group, making it susceptible to nucleophilic attack. The presence of electron-withdrawing halogen atoms on the benzene ring further enhances its reactivity by stabilizing the transition state during the reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-fluorobenzyl bromide
- 5-Fluoro-2-iodobenzyl bromide
- 4-Iodo-3-bromobenzyl bromide
Uniqueness
3-Bromo-5-fluoro-4-iodobenzyl bromide is unique due to the specific arrangement of halogen atoms on the benzene ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H4Br2FI |
|---|---|
Molecular Weight |
393.82 g/mol |
IUPAC Name |
1-bromo-5-(bromomethyl)-3-fluoro-2-iodobenzene |
InChI |
InChI=1S/C7H4Br2FI/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI Key |
UJONKHWGPTWDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





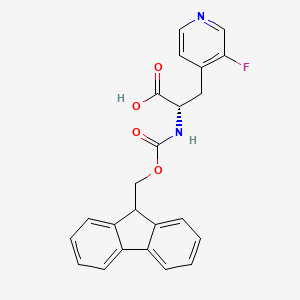
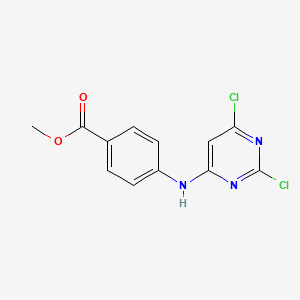

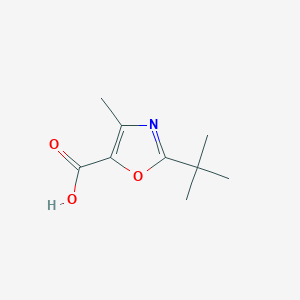
![(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole](/img/structure/B12836836.png)

![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
![7-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12836849.png)

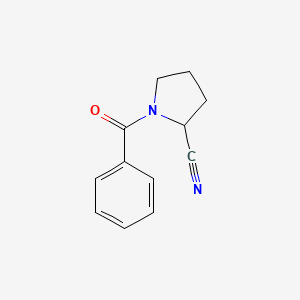
![8-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12836869.png)
